molecular formula C15H28N2O2 B12976578 tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate

tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate

Cat. No.: B12976578
M. Wt: 268.39 g/mol
InChI Key: JHSNLMMMZHKXEA-UHFFFAOYSA-N
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Description

tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate is a chemical compound with the molecular formula C14H26N2O3. It is known for its unique spirocyclic structure, which includes a spiro junction between a piperidine and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize impurities. Advanced purification techniques like recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amines. Substitution reactions result in the formation of new carbamate derivatives .

Scientific Research Applications

tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites with high affinity, thereby modulating the activity of the target molecules. This modulation can result in either inhibition or activation of the target, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for high specificity in binding to molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl N-(2-azaspiro[4.5]decan-4-ylmethyl)carbamate

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-12-9-16-11-15(12)7-5-4-6-8-15/h12,16H,4-11H2,1-3H3,(H,17,18)

InChI Key

JHSNLMMMZHKXEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCC12CCCCC2

Origin of Product

United States

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